molecular formula C21H20ClNO5 B2502554 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate CAS No. 128832-34-8

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate

Cat. No. B2502554
M. Wt: 401.84
InChI Key: LBAFHZJWIVYCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05254565

Procedure details

A mixture of diethyl (2-benzoyl-4-chlorophenyl)aminomethylenemalonate (7.0 g), lithium chloride (3.7 g) and dimethyl sulfoxide (70 ml) was heated for 1.5 hrs. at 180° C. The mixture was diluted with water to give ethyl 6-chloro-4-phenyl-3-quinolinecarboxylate as crystals (3.8 g, 70.0%), which was recrystallized from ethanol as needles. m.p. 123°-124° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[NH:16][CH:17]=[C:18]([C:24]([O:26][CH2:27][CH3:28])=[O:25])C(OCC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Li+].CS(C)=O>O>[Cl:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][CH:12]=1)[N:16]=[CH:17][C:18]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:1]2[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
3.7 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
70 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at 180° C

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.